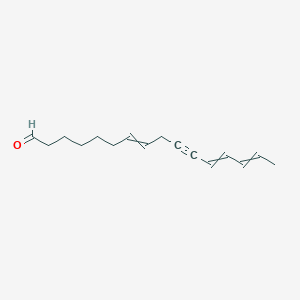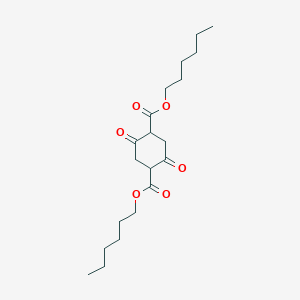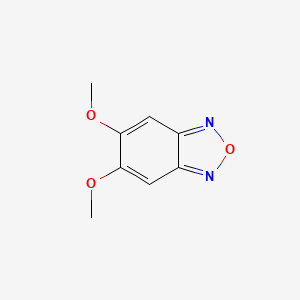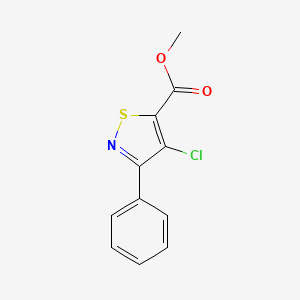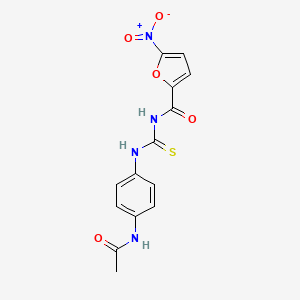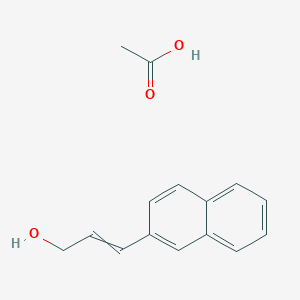
9-Hydrazinylacridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydrazinylacridin-1-amine: is an organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The structure of this compound consists of an acridine core with hydrazinyl and amine functional groups attached, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylacridin-1-amine typically involves the following steps:
Nitration of Acridine: The initial step involves the nitration of acridine to introduce a nitro group at the 9-position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrazination: The final step involves the reaction of the amine group with hydrazine hydrate to form the hydrazinyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Hydrazinylacridin-1-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxides and imines.
Reduction Products: Reduced derivatives with varying degrees of hydrogenation.
Substitution Products: Substituted acridine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 9-Hydrazinylacridin-1-amine is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to intercalate into DNA and disrupt cellular processes makes it a candidate for cancer therapy.
Medicine: The compound is explored for its antimicrobial properties, particularly against bacterial and fungal infections. Its unique structure allows it to target specific microbial pathways, making it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications in textile and printing industries.
Mécanisme D'action
The mechanism of action of 9-Hydrazinylacridin-1-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the hydrazinyl group can form covalent bonds with protein targets, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.
Proflavine: Another acridine derivative with antimicrobial properties, used in wound dressings and antiseptics.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness: 9-Hydrazinylacridin-1-amine is unique due to the presence of both hydrazinyl and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
113850-09-2 |
|---|---|
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
9-hydrazinylacridin-1-amine |
InChI |
InChI=1S/C13H12N4/c14-9-5-3-7-11-12(9)13(17-15)8-4-1-2-6-10(8)16-11/h1-7H,14-15H2,(H,16,17) |
Clé InChI |
XBTASMWCNCMFNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



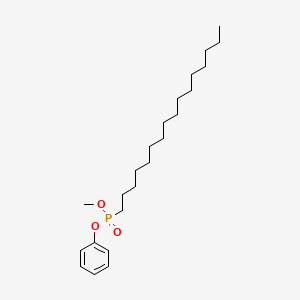
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
